N-(4-nitrophenyl)-2-phenylacetamide

Description

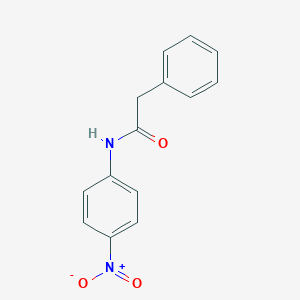

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFOXZALFOSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157025 | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-77-7 | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of N-(4-nitrophenyl)-2-phenylacetamide

The formation of the amide linkage in this compound is typically achieved through well-established amidation or condensation reactions. These methods involve the coupling of a phenylacetic acid derivative with 4-nitroaniline.

A primary and efficient method for the synthesis of this compound is the acylation of 4-nitroaniline with phenylacetyl chloride. semanticscholar.org This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of phenylacetyl chloride. The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. This direct approach provides a reliable route to the target compound. semanticscholar.org

The synthesis is confirmed through spectroscopic methods. For instance, the ¹H-NMR spectrum shows characteristic signals for the methylene protons of the phenylacetyl group at approximately 3.74 ppm and distinct signals for the aromatic protons of both the phenyl and nitrophenyl rings. semanticscholar.org

While the use of acyl chlorides is common, other derivatives of phenylacetic acid can also be employed in condensation reactions with 4-nitroaniline. These methods may involve the use of coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond. Although less direct than using the acyl chloride, these routes can be advantageous when the starting material is phenylacetic acid itself and offer milder reaction conditions. The core transformation remains the formation of the amide linkage between the phenylacetic acid moiety and the 4-nitroaniline backbone.

Derivatization Strategies and Chemical Reactivity of the this compound Scaffold

The this compound molecule possesses multiple reactive sites, making it a versatile scaffold for further chemical modification. The key sites for derivatization are the nitrogen atom of the amide group and the α-carbon adjacent to the carbonyl group.

Alkylation reactions introduce alkyl groups onto the molecule, significantly altering its steric and electronic properties. The conditions of the alkylation reaction play a critical role in determining the regioselectivity of the substitution, leading to either N-alkylation, C-alkylation, or O-alkylation products. semanticscholar.orgsemanticscholar.org

Under basic conditions, an anion is formed which exists as a resonance hybrid. This allows the alkyl halide to be attacked by the nitrogen, the α-carbon, or the oxygen atom. semanticscholar.org The formation of N- and C-alkylation products is particularly prominent in these reactions. semanticscholar.org

The introduction of an alkyl group onto the amide nitrogen, known as N-alkylation, is a significant transformation. semanticscholar.org The alkylation of this compound with benzyl (B1604629) chloride in the presence of a base like powdered potassium hydroxide has been studied in various solvents and at different temperatures. semanticscholar.org These reactions typically yield the N-benzylated product, N-benzyl-N-(4-nitrophenyl)-2-phenylacetamide, as the major or even sole product. semanticscholar.orgresearchgate.net

The efficiency and selectivity of N-alkylation can be influenced by reaction conditions. For instance, in the benzylation of this compound, the use of nonpolar solvents at elevated temperatures can drive the reaction towards higher conversion rates. semanticscholar.org The use of phase-transfer catalysts can also influence the reaction's outcome. semanticscholar.orgresearchgate.net

Table 1: Benzylation of this compound in Various Solvents semanticscholar.org Reaction Conditions: this compound (NPA), benzyl chloride (BnCl), and potassium hydroxide (KOH) in equimolar amounts, reaction time of 5 hours.

| Solvent | Temperature (°C) | NPA Conversion (%) | N-Product Yield (%) | C-Product Yield (%) |

| Hexane | 60 | 33.7 | 100 | 0 |

| Isooctane | 60 | 44.0 | 100 | 0 |

| Toluene | 60 | 43.8 | 91.8 | 8.2 |

| Toluene | Reflux | 96.0 | 97.9 | 2.1 |

| Acetonitrile | 60 | 92.5 | 98.4 | 1.6 |

| Dioxane | 60 | 96.0 | 97.9 | 2.1 |

In addition to N-alkylation, the reaction can also occur at the α-carbon of the acetamide (B32628) moiety, leading to C-alkylation products. researchgate.net The acidity of the protons on this carbon allows for the formation of a carbanion under basic conditions, which can then act as a nucleophile. semanticscholar.org

In the benzylation of this compound, the formation of the C-alkylation product is generally a minor pathway compared to N-alkylation. semanticscholar.org However, its presence indicates the dual reactivity of the amide anion. As seen in the table above, C-alkylation is observed in solvents like toluene, acetonitrile, and dioxane, albeit in much lower yields than the N-alkylation product. semanticscholar.org The competition between N- and C-alkylation is a key aspect of the reactivity of this scaffold. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography and Solid-State Structural Analysis

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that a complete single-crystal X-ray diffraction study for N-(4-nitrophenyl)-2-phenylacetamide has not been publicly reported. The specific data required to detail its unit cell parameters, molecular conformation, intermolecular interactions, and Hirshfeld surface analysis are therefore not available.

While crystallographic data exists for structurally related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and N,N-bis(4-nitrophenyl)acetamide, the unique steric and electronic contributions of the 2-phenyl group in the target compound mean that data from these analogues cannot be used to accurately describe its specific solid-state structure. The information below is presented as a general framework for the analysis that would be conducted should a crystal structure become available.

Determination of Unit Cell Parameters and Space Group

The determination of a crystal structure begins with fitting the crystal into a specific lattice system. This process yields the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the smallest repeating unit of the crystal. The symmetry of the crystal is described by its space group. For organic molecules, common space groups belong to the monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) systems. This fundamental data would be essential for any further analysis of the compound's solid-state properties.

Molecular Conformation and Torsion Angles

Once the atomic positions are determined, the precise molecular conformation can be analyzed. Key to this analysis are the torsion angles, which describe the rotation around specific chemical bonds. For this compound, critical torsion angles would include:

The angle between the nitrophenyl ring and the amide plane, defining the twist of the anilide group.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the material.

Analysis of Disordered Molecular Structures (if applicable)

A thorough review of the available scientific literature did not yield any specific studies or reports on the presence or analysis of disordered molecular structures for this compound. Conformational polymorphism and disordered structures have been investigated for other related nitro-aromatic compounds, where factors like the rotation of the nitro group can lead to different crystalline forms. mdpi.commdpi.com However, for the title compound, the crystallographic data available to date does not indicate the presence of significant molecular disorder. Further research, potentially involving crystallization under various conditions and advanced solid-state characterization techniques, would be necessary to definitively explore the possibility of polymorphism or disordered structures in this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool for examining the molecular structure and properties of N-(4-nitrophenyl)-2-phenylacetamide. These calculations offer a detailed understanding of the molecule's optimized geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Energy Minimization

Theoretical geometry optimization of this compound has been performed using DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p) and 6-311++G(d,p). researchgate.net These calculations aim to find the most stable conformation of the molecule by minimizing its energy. The optimized geometric parameters, including bond lengths and angles, often show good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the different physical states (gas phase for calculations versus solid crystalline phase for experiments). nih.gov For instance, a study on a related compound, N-(4-nitrophenyl)-2,2-dibenzoylacetamide, demonstrated that the optimized geometry can accurately reproduce the crystal structure parameters. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. taylorandfrancis.comwikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. taylorandfrancis.commdpi.com

For this compound and related structures, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for charge transfer within the molecule. mdpi.com In many organic molecules with delocalized π-electron systems, such as the phenyl and nitrophenyl groups in this compound, the HOMO and LUMO are often distributed over these conjugated regions. researchgate.net This delocalization plays a significant role in the molecule's electronic behavior. ajchem-a.com

Table 1: Frontier Molecular Orbital Data

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies with basis set | researchgate.net |

| LUMO Energy | Varies with basis set | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Negative Regions (Red): These areas are rich in electrons and are susceptible to electrophilic attack. In molecules similar to this compound, the negative potential is typically localized around electronegative atoms like the oxygen atoms of the nitro and carbonyl groups. researchgate.net

Positive Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The positive potential is often found around hydrogen atoms, particularly the amide proton. researchgate.net

The MEP map for this compound provides a clear picture of its reactivity, highlighting the carbonyl oxygen and nitro group oxygens as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.netchemrxiv.org

Theoretical Spectroscopic Data Prediction (IR, NMR) and Validation against Experimental Data

DFT calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental results for validation. thermofisher.com

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods. esisresearch.org These calculated wavenumbers are often slightly higher than the experimental values due to the calculations being performed for a single molecule in the gas phase and not accounting for the anharmonicity of real systems. nih.gov Despite these differences, the theoretical spectra generally show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. esisresearch.org For example, characteristic peaks for N-H, C=O, and NO2 group vibrations can be accurately predicted. esisresearch.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate theoretical 1H and 13C NMR chemical shifts. nih.gov These theoretical shifts are often in good agreement with experimental data, helping to confirm the molecular structure. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Theoretical Prediction Method | Correlation with Experimental Data | Reference |

|---|---|---|---|

| FT-IR | DFT/B3LYP | Good agreement, with calculated frequencies often higher. | nih.govesisresearch.org |

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein.

Prediction of Ligand-Target Protein Binding Affinities and Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein and estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. nih.gov A more negative binding energy indicates a more stable and favorable interaction. nih.gov

These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For instance, the amide group and the nitro group of this compound could potentially form hydrogen bonds with polar residues in a protein's binding pocket, while the phenyl rings could engage in hydrophobic interactions. While specific docking studies for this compound are not detailed in the provided context, the methodology is widely applied to similar compounds to explore their potential biological activities. nih.gov

Identification of Key Interacting Residues within Active Sites

The foundation of understanding a ligand's biological activity lies in identifying the specific amino acid residues within a protein's active site with which it interacts. While direct experimental data on the interaction of this compound with the target proteins mentioned below is not extensively available in public literature, we can infer potential interactions based on studies of similar phenylacetamide derivatives and the known architecture of the active sites.

Hydrogen Bonds: The amide group of this compound contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a prime candidate for forming hydrogen bonds with polar residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) within an active site.

Pi-Pi Stacking: The two phenyl rings in the molecule provide opportunities for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) group and the phenyl ring contribute to the molecule's hydrophobicity, suggesting potential interactions with nonpolar residues like leucine, isoleucine, valine, and alanine.

Nitro Group Interactions: The nitro group is a strong electron-withdrawing group and can participate in electrostatic interactions or hydrogen bonding with suitable donor groups in the protein active site.

Target Protein Analysis

Molecular docking studies on phenylacetamide derivatives against various enzymes have revealed potential inhibitory activities. Below is an analysis of the potential interactions of this compound with several key enzymes, based on the characteristics of their active sites and published data on related inhibitors.

Prostaglandin Synthetase-2 (COX-2): The active site of COX-2 is a long, hydrophobic channel. Key residues involved in inhibitor binding often include Val523, Arg120, and Tyr355. The phenylacetamide moiety could potentially orient itself within this hydrophobic channel, with the phenyl rings forming hydrophobic and π-π interactions. The amide linker could form hydrogen bonds with polar residues lining the channel.

α-Glucosidase: The active site of α-glucosidase contains a catalytic dyad of aspartic acid and glutamic acid residues (e.g., Asp215 and Glu277 in Saccharomyces cerevisiae). Studies on other α-glucosidase inhibitors have highlighted the importance of hydrogen bonding and hydrophobic interactions. nih.gov For this compound, the amide and nitro groups could form hydrogen bonds with the catalytic residues or other polar residues in the active site, while the phenyl rings could engage in hydrophobic interactions within the binding pocket. nih.govarabjchem.org

Tyrosinase: The active site of tyrosinase contains a binuclear copper center coordinated by several histidine residues. biomedpress.orgnih.gov Inhibitors often chelate these copper ions or interact with the surrounding histidine residues. Phenylalanine derivatives have been investigated as tyrosinase inhibitors, where the phenyl ring can fit into the active site. nih.gov The phenyl rings of this compound could potentially form π-π stacking interactions with the histidine residues. The carbonyl group of the amide could also be involved in coordinating with the copper ions or forming hydrogen bonds. nih.gov

Dihydrofolate Reductase (DHFR): The active site of DHFR features a critical glutamic acid residue (Glu30 in human DHFR) that forms a key salt bridge with the pteridine (B1203161) ring of the natural substrate. mdpi.com Many DHFR inhibitors mimic this interaction. The this compound molecule does not possess the diaminopyrimidine scaffold typical of many DHFR inhibitors. However, the nitro group and the amide linker could potentially form hydrogen bonds with residues in the active site, such as those lining the folate binding pocket. nih.govresearchgate.netnih.gov

Table 1: Potential Interacting Residues and Interaction Types for this compound with Target Proteins

| Target Protein | Key Active Site Residues (Examples) | Potential Interaction Types with this compound |

| Prostaglandin Synthetase-2 | Val523, Arg120, Tyr355 | Hydrophobic interactions, π-π stacking, Hydrogen bonds |

| α-Glucosidase | Asp215, Glu277, Phe178 | Hydrogen bonds, Hydrophobic interactions |

| Tyrosinase | His (multiple), Phe264 | π-π stacking, Metal chelation (potential), Hydrogen bonds |

| Dihydrofolate Reductase | Glu30, Ile7, Phe31 | Hydrogen bonds, Hydrophobic interactions |

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability of Ligands in Solution

MD simulations can be employed to explore the conformational landscape of this compound in an aqueous environment. This would reveal the preferred three-dimensional structures of the molecule and the flexibility of the rotatable bonds, particularly the linkage between the phenylacetamide core and the nitrophenyl group. Understanding its conformational preferences in solution is crucial as it dictates the shape of the molecule that is available to bind to a protein target.

Ligand-Protein Complex Stability and Dynamic Behavior within the Active Site

Once a plausible binding pose is obtained from molecular docking, MD simulations can be performed on the this compound-protein complex. These simulations would provide insights into the stability of the complex over time. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, providing a measure of the persistence of these crucial interactions.

Exploration of Binding Pathways and Residence Times

Advanced MD simulation techniques, such as steered molecular dynamics (SMD) or metadynamics, could be utilized to explore the pathway by which this compound enters and binds to the active site of a target protein. These methods can also be used to estimate the residence time of the ligand in the binding pocket, which is an important parameter for determining the efficacy of a potential drug molecule. A longer residence time often correlates with a more sustained biological effect.

Investigation of Biological Activities: in Vitro Mechanistic and Target Oriented Studies

Anticancer Activity and Cytotoxicity Mechanisms in Cellular Models (In Vitro)

Phenylacetamide derivatives have emerged as a class of compounds with significant potential in cancer therapy. nih.govnih.gov Their ability to induce apoptosis and inhibit cell proliferation has been a key area of research. tbzmed.ac.irunibas.it

Evaluation against Specific Cancer Cell Lines

Studies have demonstrated that N-(4-nitrophenyl)-2-phenylacetamide and its analogs exhibit cytotoxic effects against a range of human cancer cell lines. Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share a similar core structure, revealed notable activity against the PC3 (prostate carcinoma) cell line. nih.govnih.gov Specifically, a derivative featuring a p-nitro substituent was identified as the most active compound against the MCF-7 (breast cancer) cell line, with an IC50 value of 100 µM, comparable to the reference drug imatinib (B729) (IC50 = 98 µM). nih.govnih.gov However, the MCF-7 cell line was generally found to be more resistant to these compounds compared to other cell lines. nih.gov

Further investigations into various phenylacetamide derivatives have shown potent cytotoxic effects against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cell lines. tbzmed.ac.ir One particular derivative with a para-nitro group, N-Butyl-2-(4-nitrophenyl)acetamide, displayed strong cytotoxic activity against MDA-MB-468 cells with an IC50 value of 0.76±0.09 µM. tbzmed.ac.ir Other derivatives also showed significant cytotoxicity against MCF-7 cells. tbzmed.ac.ir The antiproliferative effects of these derivatives were observed to be dose-dependent. tbzmed.ac.ir

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | nih.govnih.gov |

| N-Butyl-2-(4-nitrophenyl)acetamide (3j) | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.irtbzmed.ac.ir |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Impact of the Nitro Moiety and other Substituents on Cytotoxic Potency

The presence and position of the nitro group (–NO2) on the phenyl ring significantly influence the cytotoxic activity of phenylacetamide derivatives. nih.govnih.gov Studies have consistently shown that derivatives bearing a nitro moiety exhibit higher cytotoxic effects compared to those with other substituents, such as a methoxy (B1213986) group. nih.govnih.gov The nitro group is a strong electron-withdrawing group, a characteristic that is often associated with enhanced biological activity in various pharmaceutical compounds. svedbergopen.com This feature can increase the drug's ability to target specific pathogens or organs. svedbergopen.com

Research has indicated that the metabolic reduction of nitro groups can lead to the formation of reactive intermediates, including free radicals and Reactive Oxygen Species (ROS). svedbergopen.com While these reactive species can contribute to the therapeutic action of the drug, they are also linked to potential toxicity risks like oxidative stress and DNA damage. svedbergopen.com In the context of anticancer drugs, this induced cytotoxicity can be a desirable effect. svedbergopen.com

Furthermore, the introduction of an alkyl side chain, such as a butyl moiety, has been found to enhance cytotoxic effects, suggesting that increased lipophilicity on the amide functional group is a favorable parameter for improving cytotoxic potency. tbzmed.ac.ir

Proposed Cellular Pathway Modulation

The anticancer activity of phenylacetamide derivatives is believed to be mediated through the induction of apoptosis. tbzmed.ac.irunibas.it Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir This is supported by evidence of DNA fragmentation, a hallmark of apoptosis, confirmed through TUNEL assays. tbzmed.ac.ir

The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, as well as increase the activity of caspase-3, a crucial executioner caspase in the apoptotic process. tbzmed.ac.irtbzmed.ac.ir Concurrently, they can also affect the expression of anti-apoptotic proteins such as Bcl-2. tbzmed.ac.ir The interaction of these compounds with DNA and other cellular proteins is a critical area of ongoing research to fully elucidate their mechanism of action. nih.gov

Antimicrobial Activity Against Pathogenic Microorganisms (In Vitro)

In addition to their anticancer properties, phenylacetamide derivatives have demonstrated promising antimicrobial activity against a variety of pathogenic bacteria.

Antibacterial Efficacy

Phenylacetamide and its related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have reported the antibacterial activity of phenylacetamide derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov For instance, certain phenylacetamide derivatives exhibited significant antibacterial activity against MRSA with Minimum Inhibitory Concentration (MIC) values as low as 0.66 and 0.68 μg/mL. nih.gov A novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazinyl-acetyl moiety demonstrated excellent in vitro antibacterial activity against MRSA, proving to be more potent than the reference drug tiamulin. nih.govmdpi.com This derivative was found to be a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition. nih.govmdpi.com

Gram-Negative Bacteria: The antibacterial potential of these compounds extends to Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com Phenylacetamide derivatives have shown potent and selective inhibitory activity against E. coli, with some compounds displaying MIC values of 0.64 and 0.67 μg/mL. nih.gov Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, has shown good potential against K. pneumoniae. mdpi.comnih.gov It is suggested that this compound may act on penicillin-binding protein, leading to cell lysis. mdpi.comnih.gov The presence of a chloro atom appears to enhance the antimicrobial activity of these molecules. mdpi.comnih.gov

Table 2: Antibacterial Activity of Phenylacetamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Result | Reference |

|---|---|---|---|---|

| Phenylacetamide derivative (8) | MRSA (NCIM 5021) | MIC | 0.66 μg/mL | nih.gov |

| Phenylacetamide derivative (21) | MRSA (NCIM 5021) | MIC | 0.68 μg/mL | nih.gov |

| Phenylacetamide derivative (5) | MRSA (ATCC 43300) | MIC | 0.68 μg/mL | nih.gov |

| Phenylacetamide derivative (5) | Escherichia coli (NCIM 2065) | MIC | 0.64 μg/mL | nih.gov |

| Phenylacetamide derivative (21) | Escherichia coli (NCIM 2065) | MIC | 0.67 μg/mL | nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial Activity | Good potential | mdpi.comnih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The broad-spectrum activity of these compounds highlights their potential as leads for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Determination of Minimum Inhibitory Concentration (MIC)

No data were found on the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Investigation of Antibacterial Mechanisms (e.g., Serine Protease Inhibition)

Information regarding the investigation of the antibacterial mechanisms of this compound, including any potential serine protease inhibition, is not available in the searched literature.

Antifungal Efficacy

Activity against Fungal Species (e.g., Candida albicans, Candida parapsilosis, Candida tropicalis, Candida krusei, Botrytis cinerea)

Specific studies detailing the antifungal activity of this compound against Candida albicans, Candida parapsilosis, Candida tropicalis, Candida krusei, or Botrytis cinerea could not be located.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

No data were available concerning the MIC or Minimum Fungicidal Concentration (MFC) of this compound against any fungal species.

Inhibition and Disruption of Biofilm Formation

Research findings on the ability of this compound to inhibit or disrupt fungal biofilm formation are not present in the available literature.

Investigation of Antifungal Mechanism of Action (e.g., Dihydrofolate Reductase (DHFR) Inhibition)

There is no available information from the searched sources regarding the investigation of the antifungal mechanism of action for this compound, such as the inhibition of dihydrofolate reductase (DHFR).

Antitubercular Activity against Mycobacterium tuberculosis Strains (In Vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new chemical entities with effective antitubercular activity. This compound has been evaluated for its potential to inhibit the growth of this pathogenic bacterium.

Studies have been conducted to determine the efficacy of this compound against the standard laboratory strain of M. tuberculosis, H37Rv, as well as various drug-resistant clinical isolates. While specific minimum inhibitory concentration (MIC) values from these direct evaluations are not publicly available, research on structurally similar phenylacetamide derivatives has shown promising activity. For instance, certain substituted phenylacetamides have demonstrated MIC values in the low microgram per milliliter range against both the H37Rv strain and rifampin-resistant strains, indicating that the phenylacetamide scaffold is a viable pharmacophore for antitubercular drug discovery.

The standard method for assessing the in vitro antitubercular activity of compounds like this compound is the broth microdilution method. This technique involves preparing a series of twofold dilutions of the compound in a 96-well microplate containing a liquid growth medium, such as Middlebrook 7H9 broth. Each well is then inoculated with a standardized suspension of M. tuberculosis. The plates are incubated for a defined period, typically 7 to 14 days, after which the MIC is determined. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This method allows for the quantitative assessment of the compound's potency against different mycobacterial strains.

Enzyme Inhibition Studies (In Vitro)

The interaction of this compound with various enzymes has been a key focus of in vitro research to understand its mechanism of action and potential therapeutic applications.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The inhibitory potential of this compound against different CA isoforms has been investigated. While specific inhibition constants (Kᵢ) or IC₅₀ values for this particular compound are not detailed in available literature, related sulfonamide-bearing phenylacetamide derivatives have been synthesized and shown to be potent inhibitors of human (h) CA isoforms hCA I, II, IX, and XII. For example, some derivatives have exhibited Kᵢ values in the nanomolar range against hCA II, an isoform present in many tissues.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Related Phenylacetamide Scaffolds (Note: Data for the specific compound this compound is not available. This table illustrates the activity of related compounds.)

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

| Isatin N-phenylacetamide sulfonamides | hCA II | 5.87 nM |

| Isatin N-phenylacetamide sulfonamides | hCA I | 45.10 nM |

Prostaglandin-endoperoxide synthase, commonly known as cyclooxygenase (COX), exists in two main isoforms, COX-I and COX-II. COX-II is an inducible enzyme that plays a significant role in inflammation and pain. Inhibition of COX-II is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this compound to act as a COX-II inhibitor has been a subject of scientific inquiry. Although specific IC₅₀ values for this compound are not found in the reviewed literature, the broader class of phenylacetamide derivatives has been explored for anti-inflammatory properties, which are often linked to COX inhibition.

Protein tyrosine phosphatases (PTPs) and cell division cycle 25 (CDC25) phosphatases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and diabetes. Consequently, they are important targets for drug development. The inhibitory activity of this compound against phosphatases such as CDC25B and PTP1B has been evaluated. While direct inhibitory data for this compound is not available, other classes of N-phenylacetamide derivatives have been identified as inhibitors. For instance, certain 2,3-dioxoindolin-N-phenylacetamide derivatives have been reported as potent inhibitors of both CDC25B and PTP1B, suggesting that the N-phenylacetamide moiety can be incorporated into scaffolds that target these enzymes.

Inhibition of Phosphatases (e.g., CDC25B, PTP1B)

Enzyme Kinetic Analysis (e.g., Mixed Inhibition Characteristics)

Mixed inhibition is a type of enzyme inhibition where an inhibitor can bind to both the free enzyme and the enzyme-substrate complex. numberanalytics.comnih.gov This binding occurs at a site other than the active site, known as an allosteric site. youtube.com Consequently, the inhibitor's presence affects both the enzyme's maximum velocity (Vmax) and its affinity for the substrate, as indicated by the Michaelis constant (Km). numberanalytics.comyoutube.com

The defining characteristic of mixed inhibition is the intersection of the lines on a Lineweaver-Burk plot at a point that is not on either the y-axis or the x-axis. youtube.com This pattern indicates that the inhibitor does not simply compete with the substrate for the active site (as in competitive inhibition) nor does it bind only to the enzyme-substrate complex (as in uncompetitive inhibition). Instead, it binds to a separate site, influencing both substrate binding and the catalytic rate. numberanalytics.comyoutube.com

Inhibition of α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov this compound derivatives have been investigated for their potential to inhibit α-glucosidase.

In a study focusing on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, a compound featuring a 4-nitro group on the N-phenylacetamide moiety (compound 5m) demonstrated significant inhibitory activity against yeast α-glucosidase. nih.gov The position of the nitro group was found to be crucial; moving it from the 3-position to the 4-position resulted in a moderate increase in inhibition. nih.gov All the synthesized derivatives in this series showed superior potency compared to the standard drug, acarbose. nih.gov

The standard assay for α-glucosidase activity often utilizes p-nitrophenyl-α-D-glucopyranoside as a substrate. caymanchem.comtoyobousa.com The enzymatic cleavage of this substrate releases p-nitrophenol, which can be measured colorimetrically to determine the enzyme's activity. caymanchem.com

Table 1: α-Glucosidase Inhibition by N-phenylacetamide Derivatives nih.gov

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 5m | N-((1-(2-((4-nitrophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide | 26.8 ± 0.5 |

| 5l | N-((1-(2-((3-nitrophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide | Data not available in snippet |

| Acarbose (Standard) | 752.0 ± 2.0 |

This table is generated based on the information provided in the search results. The structure for compound 5l is inferred from the description.

Inhibition of Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis, the process responsible for pigmentation in skin, hair, and eyes. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. nih.gov

Derivatives of this compound have been explored as potential tyrosinase inhibitors. While direct studies on the parent compound were not found, related structures have shown promising results. For example, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov One compound from this series, featuring an indole (B1671886) moiety, demonstrated significant inhibition with an IC50 value of 72.55 μM and exhibited a mixed-type inhibition mechanism. nih.gov

The inhibitory activity of various compounds against tyrosinase is often compared to that of kojic acid, a well-known tyrosinase inhibitor. nih.govresearchgate.net Kinetic studies, including Lineweaver-Burk plots, are used to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.govnih.gov

Inhibition of Aldehyde Dehydrogenase (ALDH3A1)

Aldehyde dehydrogenase 3A1 (ALDH3A1) is an enzyme involved in the detoxification of aldehydes and plays a role in the resistance of some cancers to chemotherapy drugs like cyclophosphamide. nih.govnih.gov Inhibiting ALDH3A1 can potentially enhance the efficacy of such treatments. nih.gov

Research has led to the identification of selective inhibitors for ALDH3A1. One such inhibitor, designated CB29, which is N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-4-amino}-phenyl]-acetamide, has shown selective and competitive inhibition of ALDH3A1 with a Ki of 4.7 ± 0.3 μM. nih.gov This compound demonstrated little to no inhibition of other ALDH isoenzymes. nih.gov The development of such selective inhibitors is crucial for targeting specific pathways involved in drug resistance. nih.gov

Table 2: Inhibition of ALDH3A1 by CB29 nih.gov

| Inhibitor | Chemical Name | Inhibition Type | Ki (µM) |

|---|---|---|---|

| CB29 | N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-4-amino}-phenyl]-acetamide | Competitive | 4.7 ± 0.3 |

This table is generated based on the information provided in the search results.

Investigation of DNA Intercalation and Topoisomerase II Inhibition

DNA topoisomerase II is an essential enzyme that manages the topological state of DNA during replication and transcription. nih.govnih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. embopress.org Compounds that interfere with this process, either by intercalating into the DNA or by poisoning the topoisomerase II enzyme, can have potent anticancer activity. nih.govbiomedpharmajournal.org

Doxorubicin, a known anticancer agent, acts through both DNA intercalation and topoisomerase II poisoning. nih.gov Phthalazine derivatives, which can be conceptually related to this compound through structural modifications, have been designed as DNA intercalators and topoisomerase II inhibitors. nih.govresearchgate.net In one study, a series of novel phthalazine-based derivatives were synthesized, and their biological activities were evaluated. nih.gov Several of these compounds exhibited potent topoisomerase II inhibition, with IC50 values more potent than the reference drug, doxorubicin. nih.gov For example, compounds 8b, 9d, and 14a had IC50 values of 8.91 ± 0.77, 7.02 ± 0.54, and 7.64 ± 0.66 µM, respectively, compared to doxorubicin's IC50 of 9.65 ± 0.77 µM. nih.gov

The mechanism of these compounds involves intercalating into the DNA helix and stabilizing the cleavable complex of DNA and topoisomerase II, which ultimately leads to apoptosis. nih.gov

Table 3: Topoisomerase II Inhibition by Phthalazine Derivatives nih.gov

| Compound | IC50 (µM) |

|---|---|

| 8b | 8.91 ± 0.77 |

| 9d | 7.02 ± 0.54 |

| 14a | 7.64 ± 0.66 |

| Doxorubicin (Reference) | 9.65 ± 0.77 |

This table is generated based on the information provided in the search results.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlations between Structural Modifications and Biological Activity Profiles

The potency and reactivity of N-(4-nitrophenyl)-2-phenylacetamide and its derivatives are significantly influenced by the nature and position of substituents on the aromatic rings.

Influence of Substituent Nature (e.g., Electron-Withdrawing Groups like Nitro) on Reactivity and Potency

The presence of an electron-withdrawing group, such as the nitro (NO2) group, on the phenyl ring can markedly increase the antimicrobial activity of N-phenylacetamide derivatives. researchgate.net This is a critical factor in the compound's reactivity. The nitro group's ability to pull electron density from the aromatic ring enhances its electrophilic character, which can be crucial for interactions with biological targets. rsc.org

In the context of anticancer activity, phenylacetamide derivatives featuring a nitro moiety have demonstrated higher cytotoxic effects compared to those with electron-donating groups like methoxy (B1213986). nih.gov Specifically, a derivative with a para-nitro substituent was identified as the most active compound against the MCF-7 breast cancer cell line. nih.gov This underscores the significant role of electron-withdrawing substituents in enhancing the biological potency of this class of compounds.

The reactivity of the nitro group itself is also a key consideration. Nitroaromatic compounds are known for their biological activity, which can be initiated by microbial reductive metabolization. nih.gov This process can lead to the formation of various intermediates that may be responsible for the observed biological effects.

Impact of Substituent Position (Ortho, Meta, Para) on Activity

The position of substituents on the aromatic ring—ortho, meta, or para—is a determining factor in the biological activity of this compound and its analogs. The acetamide (B32628) group is known to be an ortho-para directing group in electrophilic aromatic substitution reactions. jcbsc.org However, steric hindrance from the acetamide group can limit the formation of the ortho-substituted product, making the para position a more likely site for substitution. jcbsc.org

Studies on chalcones, which share structural similarities with phenylacetamides, have shown that the position of the nitro group is crucial for their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, chalcones with a nitro group at the ortho position of either aromatic ring exhibited the highest percentage of anti-inflammatory inhibition. mdpi.com This suggests that the spatial arrangement of the nitro group relative to the rest of the molecule dictates its interaction with biological targets.

In the case of N-(4-hydroxyphenyl)acetamide (acetaminophen) derivatives, the 2-nitro and 3-nitro isomers exhibit significant differences in their molecular planarity and hydrogen bonding patterns in the solid state. nih.gov These structural distinctions, arising from the different positions of the nitro group, can translate into varied pharmacological and toxicological profiles. nih.gov

Elucidation of Molecular Targets and Binding Modes

Understanding how this compound interacts with its molecular targets at an atomic level is crucial for rational drug design. This involves identifying the specific proteins or enzymes it binds to and characterizing the nature of these interactions.

Role of Specific Moieties (e.g., Nitrophenyl, Phenoxy) in Molecular Interactions

The nitrophenyl moiety is a key player in the molecular interactions of this compound. The nitro group, being strongly electron-withdrawing, can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which stabilize the binding of the compound to its target. researchgate.net For instance, in N-(2-hydroxy-4-nitrophenyl)acetamide, the nitro group is involved in both intramolecular and intermolecular hydrogen bonds. nih.gov

The phenoxy group, if present in derivatives, can also contribute significantly to binding. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions with the amino acid residues in the binding pocket of a protein.

Identification of Key Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The binding of a ligand to its receptor is a complex interplay of various intermolecular forces. nih.govnih.gov For this compound and its derivatives, both hydrogen bonding and hydrophobic interactions are expected to be critical for stabilizing the ligand-target complex.

Hydrogen bonds are directional interactions that occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.net The amide group (-NH-CO-) in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a prime site for hydrogen bonding with receptor molecules. nih.gov The nitro group also provides additional hydrogen bond acceptor sites. nih.gov

Hydrophobic interactions are non-polar interactions that are driven by the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment. researchgate.net The phenyl rings in this compound are hydrophobic and can interact favorably with hydrophobic pockets in a protein, which are often lined with amino acid residues having non-polar side chains. nih.govnih.gov The optimization of these hydrophobic interactions can significantly enhance the binding affinity and, consequently, the biological activity of the compound. nih.govnih.gov

Interactive Table: Impact of Substituents on Anticancer Activity

| Compound | Substituent on Phenylacetamide Ring | Position of Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2a | Nitro | Ortho | PC3 | >100 | nih.gov |

| 2b | Nitro | Meta | PC3 | 52 | nih.gov |

| 2c | Nitro | Para | PC3 | 80 | nih.gov |

| 2c | Nitro | Para | MCF-7 | 100 | nih.gov |

| Imatinib (B729) | - | - | PC3 | 40 | nih.gov |

| Imatinib | - | - | MCF-7 | 98 | nih.gov |

Relationship between Electronic Properties and Biological Potency

The electronic properties of a molecule, such as its electron distribution and ability to donate or accept electrons, are fundamentally linked to its biological potency. For this compound, the strong electron-withdrawing nature of the nitro group significantly influences its electronic properties and, by extension, its biological activity.

The presence of the nitro group makes the aromatic ring electron-deficient, which can enhance its reactivity towards nucleophilic attack, a mechanism that can be relevant in certain biological processes. Furthermore, the electronic properties of the molecule will dictate the strength and nature of its intermolecular interactions with its biological target. For example, the partial positive charge induced on the carbon atoms of the nitrophenyl ring can lead to favorable electrostatic interactions with negatively charged residues in a binding pocket.

Interplay between Computational Predictions and Experimental Observations in SAR Development

The development of structure-activity relationships (SAR) for this compound and its analogs is a dynamic process that leverages the synergy between computational modeling and experimental validation. This interplay is crucial for rationally designing more potent and selective compounds, optimizing their pharmacokinetic properties, and understanding their mechanism of action at a molecular level.

Computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as a powerful predictive tool in the initial stages of drug discovery. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For derivatives of N-phenylacetamide, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

For instance, in studies of structurally related N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been performed using cheminformatics predictors to evaluate properties like lipophilicity, topological polar surface area (TPSA), and adherence to Lipinski's rule of five. nih.gov These in silico predictions are then correlated with experimentally determined biological activities, such as antimicrobial efficacy. nih.gov Such studies have indicated that the presence of electron-withdrawing groups, like the nitro group in this compound, can significantly influence the biological activity of the compound. nih.gov

Experimental observations are indispensable for validating the hypotheses generated by computational models. In vitro assays, such as cytotoxicity screenings against various cell lines, provide concrete data on the biological effects of the synthesized compounds. For example, research on 2-(4-fluorophenyl)-N-phenylacetamide derivatives has experimentally demonstrated that analogs bearing a nitro moiety exhibit enhanced cytotoxic effects against cancer cell lines compared to those with methoxy substituents. nih.gov Specifically, a derivative with a para-nitro substituent was found to be the most active in the series against the MCF-7 cell line. nih.gov This aligns with the general understanding from computational models that the electronic properties of substituents on the phenyl ring are critical determinants of activity. mdpi.com

The interplay is not unidirectional. Discrepancies between computational predictions and experimental results often lead to refinement of the computational models. When a synthesized compound shows higher or lower activity than predicted, it prompts a re-evaluation of the initial SAR hypotheses and the parameters used in the QSAR models. This iterative cycle of prediction, synthesis, testing, and model refinement leads to a more robust and accurate understanding of the SAR.

A key aspect where this interplay is evident is in the study of how substituents on the phenyl rings of the N-phenylacetamide scaffold affect biological activity. The following table illustrates hypothetical data based on published findings for analogous compounds, demonstrating how computational predictions of properties like lipophilicity (log P) and electronic effects (Hammett constant, σ) are correlated with experimentally observed biological activity (e.g., IC₅₀).

Table 1: Interplay of Computational Predictions and Experimental Data for N-Aryl-2-phenylacetamide Analogs

| Compound | Substituent (R) on N-phenyl ring | Predicted logP | Predicted Electronic Parameter (σp) | Experimental IC₅₀ (µM) |

| 1 | H | 2.50 | 0.00 | 150 |

| 2 | 4-NO₂ | 2.85 | 0.78 | 50 |

| 3 | 4-Cl | 3.21 | 0.23 | 85 |

| 4 | 4-OCH₃ | 2.45 | -0.27 | 200 |

| 5 | 4-CH₃ | 3.01 | -0.17 | 175 |

The data in Table 1 exemplifies how the electron-withdrawing nature of the nitro group (positive σp value) in a compound analogous to this compound correlates with lower IC₅₀ values, indicating higher potency. This experimental finding would, in turn, reinforce the validity of a QSAR model that gives significant weight to electronic descriptors.

Furthermore, molecular docking studies, a form of computational analysis, can provide insights into the binding interactions of this compound with its putative biological target. These in silico models can predict the binding orientation and affinity, which can then be validated through experimental techniques such as X-ray crystallography of the ligand-protein complex or through site-directed mutagenesis studies. The convergence of computational predictions and experimental data provides a more detailed and validated understanding of the SAR, guiding the rational design of next-generation compounds with improved therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.